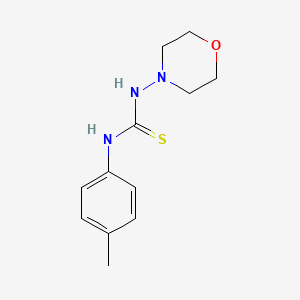
2-(2-Chloro-3-quinolyl)-1,3-thiazolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3-quinolyl)-1,3-thiazolane-4-carboxylic acid: is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Quinoline Ring: : The compound contains a quinoline ring, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The chlorine substitution at position 2 of the quinoline ring adds specificity to its chemical behavior.
-
Thiazolane Ring: : The thiazolane ring is a five-membered heterocycle containing three carbon atoms and one sulfur atom. It’s fused to the quinoline ring, resulting in the compound’s unique structure.
-
Carboxylic Acid Group: : The carboxylic acid functional group (-COOH) is attached to the thiazolane ring. This group imparts acidity and plays a crucial role in various chemical reactions.
Preparation Methods
Synthetic Routes:: Research has reported the synthesis of this compound, but one notable study is titled “Synthesis of Some Novel 3-(2-Chloro-3-quinolyl)-5-phenyl [1,3] thiazolo [2,3-c] [1,2,4] triazoles” . The exact synthetic routes may vary, but a common approach involves cyclization reactions between appropriately substituted precursors.
Reaction Conditions:: The specific reaction conditions depend on the synthetic route chosen. typical conditions involve heating, solvent selection, and the use of suitable catalysts.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore efficient and scalable processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: The chlorine atom at position 2 can participate in substitution reactions.
Reduction: Reduction of the quinoline or thiazolane ring could yield different derivatives.
Chlorinating Agents: Used for introducing the chlorine atom.
Thiol Reagents: For thiazolane ring formation.
Acidic Conditions: To promote cyclization.
Major Products:: The major products depend on the specific reaction conditions and substituents. Isolated derivatives may include various thiazolane-fused quinoline analogs.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antimicrobial or antiviral agent.
Biological Studies: Investigating its effects on cellular processes.
Industry: Possible use in agrochemicals or materials science.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related heterocyclic structures. Its uniqueness lies in the fusion of quinoline and thiazolane rings.
Remember that further exploration in scientific literature will provide deeper insights into this intriguing compound
Properties
Molecular Formula |
C13H11ClN2O2S |
|---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
2-(2-chloroquinolin-3-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-8(12-16-10(6-19-12)13(17)18)5-7-3-1-2-4-9(7)15-11/h1-5,10,12,16H,6H2,(H,17,18) |
InChI Key |
DLLJWPKSGYMNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C2=CC3=CC=CC=C3N=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11077532.png)
![11-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077533.png)
![Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11077541.png)
![N-(2,6-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11077557.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11077565.png)
![1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11077581.png)
![4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide](/img/structure/B11077585.png)
![5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11077589.png)
![(4Z)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11077592.png)
![3,7-Dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11077593.png)
![(2Z)-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077598.png)
![2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide](/img/structure/B11077601.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B11077617.png)
